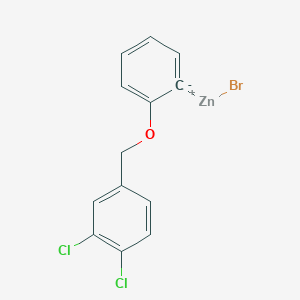
(R)-tert-Butyl (1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a trifluoromethyl group, a cyclopropyl ring, and a but-3-yn-2-yl moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced into the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and trifluoromethyl iodide under controlled conditions.
Alkyne Introduction: The but-3-yn-2-yl moiety is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form various oxidized products.
Reduction: Reduction reactions can target the alkyne or the carbamate group, leading to the formation of alkanes or amines, respectively.
Substitution: The trifluoromethyl group and the cyclopropyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as alkanes and amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and cyclopropyl groups on biological systems. It can also be used in the development of new bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl ring can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)urea
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)amine
Uniqueness
The uniqueness of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate lies in its combination of functional groups. The presence of a trifluoromethyl group, a cyclopropyl ring, and a but-3-yn-2-yl moiety provides a unique set of chemical and physical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C13H18F3NO2 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-[1-(trifluoromethyl)cyclopropyl]but-3-yn-2-yl]carbamate |
InChI |
InChI=1S/C13H18F3NO2/c1-5-9(17-10(18)19-11(2,3)4)8-12(6-7-12)13(14,15)16/h1,9H,6-8H2,2-4H3,(H,17,18)/t9-/m0/s1 |
InChI 键 |
MMROSSRWQWAJPB-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1(CC1)C(F)(F)F)C#C |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1(CC1)C(F)(F)F)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


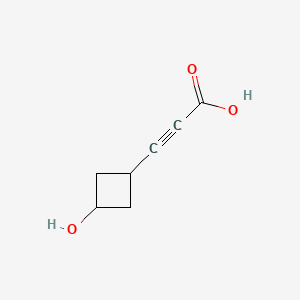
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
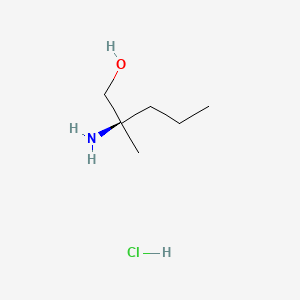
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)

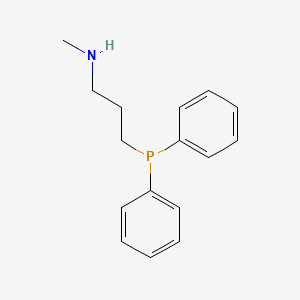
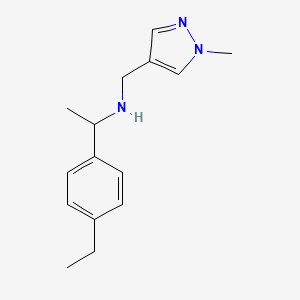
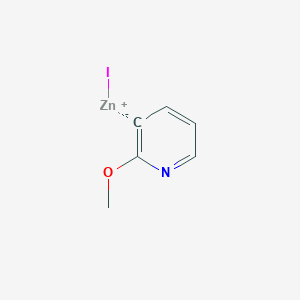
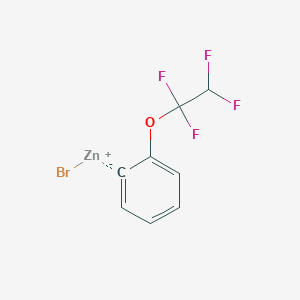

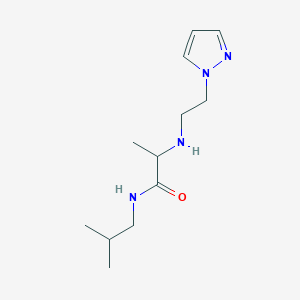
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
